

Physical and chemical properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

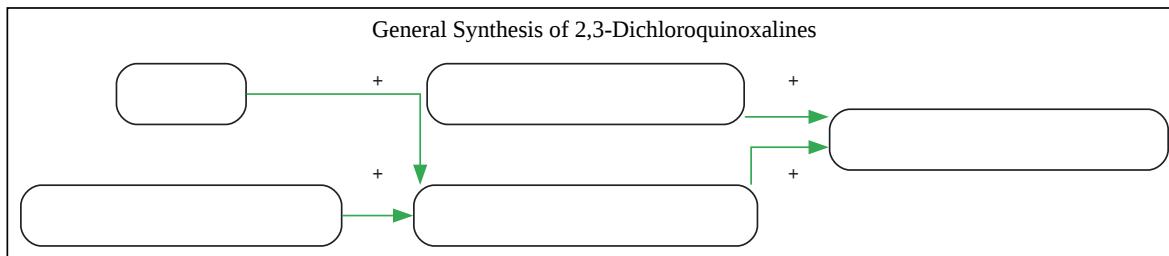
Compound Name:	2,3-Dichloro-6,7-dimethoxyquinoxaline
Cat. No.:	B155805

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dichloro-6,7-dimethoxyquinoxaline

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dichloro-6,7-dimethoxyquinoxaline**. The information presented herein is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide summarizes the currently accessible information from chemical suppliers and draws general context from the broader class of quinoxaline derivatives.

Chemical Identity and Physical Properties


2,3-Dichloro-6,7-dimethoxyquinoxaline is a substituted quinoxaline with the chemical formula $C_{10}H_8Cl_2N_2O_2$ and a molecular weight of 259.09 g/mol .^[1] The available physical property data is summarized in the table below. It is important to note that a melting point for this compound is not readily available in the public domain.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	259.09 g/mol	[1]
Boiling Point	337.5 °C at 760 mmHg	[2]
Density	1.424 g/cm ³	[2]
Flash Point	157.9 °C	[2]
CAS Number	1790-91-6	[1] [2]
Canonical SMILES	COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC	[2]
InChI Key	NQGVKCNCNXNZDPT-UHFFFAOYSA-N	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2,3-Dichloro-6,7-dimethoxyquinoxaline** was not identified in the surveyed literature, a general method for preparing 2,3-dichloroquinoxaline derivatives has been patented. This "one-pot boiling" method involves the reaction of an o-phenylenediamine derivative with oxalic acid and subsequent treatment with a chlorinating agent like phosphorus oxychloride.[\[3\]](#)

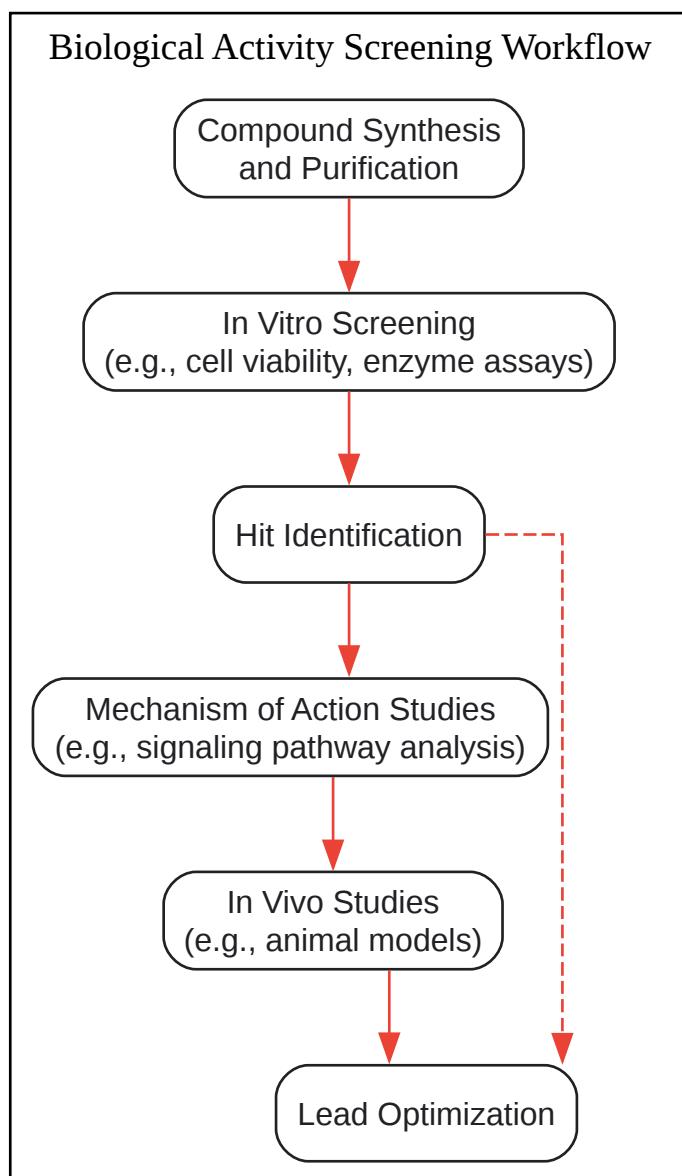
For the synthesis of **2,3-Dichloro-6,7-dimethoxyquinoxaline**, the logical starting material would be 4,5-dimethoxy-1,2-phenylenediamine. The general synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for 2,3-dichloroquinoxaline derivatives.

The reactivity of 2,3-dichloroquinoxalines is characterized by the two electrophilic carbon atoms in the pyrazine ring, which are susceptible to nucleophilic substitution.^[4] This reactivity allows for the introduction of various functional groups at the 2 and 3 positions, making 2,3-dichloroquinoxaline derivatives valuable intermediates in the synthesis of more complex molecules with potential biological activities.^[4]

Spectral Data


Specific experimental spectral data (NMR, IR, Mass Spectrometry) for **2,3-Dichloro-6,7-dimethoxyquinoxaline** are not readily available in the public domain. For reference, the ¹H NMR spectrum of the related compound, 2,3-dichloroquinoxaline, is available and shows signals in the aromatic region.^[5] It is anticipated that the ¹H NMR spectrum of **2,3-Dichloro-6,7-dimethoxyquinoxaline** would exhibit signals corresponding to the aromatic protons on the benzene ring and singlets for the two methoxy groups.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the associated signaling pathways of **2,3-Dichloro-6,7-dimethoxyquinoxaline**. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.^[6]

For instance, some quinoxaline derivatives have been investigated as anticancer agents, with some studies pointing towards the modulation of signaling pathways like the PI3K/AKT/mTOR pathway, although this was for a structurally different indolo[2,3-b]quinoline.^[7] Other research on quinoxaline-containing compounds has demonstrated anti-schistosomal activities, utilizing 2,3-Dichloro-6-nitroquinoxaline as a key synthetic precursor.^[8]

The logical workflow for investigating the biological activity of a novel quinoxaline derivative like **2,3-Dichloro-6,7-dimethoxyquinoxaline** would typically involve a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the evaluation of biological activity.

Conclusion

2,3-Dichloro-6,7-dimethoxyquinoxaline is a chemical compound for which basic physical data is available primarily from commercial suppliers. While detailed experimental protocols for its synthesis and its specific spectral and biological properties are not extensively documented in publicly accessible literature, its chemical structure suggests it could be a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry, leveraging the known reactivity of the 2,3-dichloroquinoxaline core. Further research is required to fully characterize this molecule and explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1790-91-6|2,3-Dichloro-6,7-dimethoxyquinoxaline|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155805#physical-and-chemical-properties-of-2-3-dichloro-6-7-dimethoxyquinoxaline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com